molecular formula C3H8BrNO2S B2595837 1-bromo-N,N-dimethylmethanesulfonamide CAS No. 51270-39-4

1-bromo-N,N-dimethylmethanesulfonamide

Cat. No.: B2595837
CAS No.: 51270-39-4
M. Wt: 202.07
InChI Key: MVZNJIOTIDUDMN-UHFFFAOYSA-N
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Description

1-Bromo-N,N-dimethylmethanesulfonamide is a brominated sulfonamide derivative characterized by a sulfonamide core (R-SO₂-NR₂) with dimethylamine substituents and a bromine atom at the α-carbon. It serves as a versatile electrophilic alkylating agent in organic synthesis, particularly in cross-coupling reactions and the preparation of complex sulfonamide derivatives . Structurally, it is derived from N,N-dimethylmethanesulfonamide (DMMSA, CAS 918-05-8), a tertiary amide with a melting point of 46–50°C and boiling point of 119–120°C at 17 mmHg . The bromine atom enhances its reactivity, enabling participation in stereoconvergent arylations and alkenylations of unactivated alkyl electrophiles .

Properties

IUPAC Name

1-bromo-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrNO2S/c1-5(2)8(6,7)3-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZNJIOTIDUDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51270-39-4
Record name 1-bromo-N,N-dimethylmethanesulfonamide
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Preparation Methods

1-Bromo-N,N-dimethylmethanesulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of N,N-dimethylmethanesulfonamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-N,N-dimethylmethanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions often occur under mild conditions and can lead to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the sulfonamide moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-N,N-dimethylmethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-bromo-N,N-dimethylmethanesulfonamide involves its reactivity with various nucleophiles and electrophiles. The bromine atom can act as a leaving group in substitution reactions, while the sulfonamide moiety can participate in hydrogen bonding and other interactions with molecular targets. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., dicyclohexyl in ) improve yields (84%) compared to simpler dimethyl analogs (40–47%), likely due to reduced side reactions.
  • Functional Groups : Alkenyl groups (e.g., in ) introduce conformational rigidity, while silyl ethers (tBDMS in ) enhance stability during synthesis.
  • Electrophilicity : Bromine at the α-carbon remains critical for reactivity in cross-couplings, as seen in Ni-catalyzed arylations .

Spectroscopic and Physicochemical Properties

  • NMR Spectroscopy :

    • 1-Bromo-N,N-dicyclohexylpentane-1-sulfonamide (): δ 4.57 (dd, 1H), 3.38–3.33 (br m, 2H), 0.92 (t, 3H). The upfield shift of terminal methyl protons (δ 0.92) indicates shielding by the cyclohexyl groups.
    • (E)-1-Bromo-N,N-dimethylhex-5-ene-1-sulfonamide (): Alkenyl protons exhibit characteristic coupling (J = 10.6, 2.9 Hz).
  • Mass Spectrometry: C9H18BrNO3S (): Calculated m/z 307.02; observed m/z 307.0 (M⁺).
  • Solubility : Brominated sulfonamides are typically soluble in polar aprotic solvents (e.g., THF, ethyl acetate) but insoluble in hexanes, necessitating chromatographic purification .

Biological Activity

1-Bromo-N,N-dimethylmethanesulfonamide is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and applications in various scientific fields.

This compound (CAS No. 51270-39-4) features a bromine atom that replaces a chlorine atom in similar compounds, leading to variations in reactivity and biological interactions. Its molecular formula is C3H8BrN2O2S, and it is classified as a sulfonamide derivative.

The biological activity of this compound largely stems from its ability to act as an electrophile. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : By modifying active sites, the compound can inhibit enzyme activity, affecting metabolic pathways.
  • Gene Expression Modulation : Changes in enzyme activity can lead to alterations in gene expression, impacting protein synthesis and cellular functions.

Cellular Effects

This compound has been shown to influence various cellular processes:

  • Cell Signaling : The compound can disrupt normal signaling pathways, leading to altered cellular responses.
  • Metabolic Activity : It influences metabolic flux by interacting with key enzymes involved in metabolic pathways.
  • Toxicity Profiles : Studies indicate that the compound exhibits dose-dependent toxicity. Lower doses may have minimal effects, while higher doses can result in significant cellular damage.

Data Table: Biological Activity Overview

Biological Activity Description
Enzyme InhibitionModifies active sites on enzymes, leading to decreased catalytic activity.
Gene ExpressionAlters expression levels of specific genes, impacting protein synthesis.
ToxicityExhibits dose-dependent toxicity; higher doses lead to significant adverse effects.
Metabolic Pathway InteractionInfluences key metabolic pathways through enzyme interaction.

Case Study 1: Enzyme Inhibition in Cancer Research

A study investigated the effects of this compound on cancer cell lines. The compound was found to inhibit specific kinases involved in cell proliferation, leading to reduced growth rates in vitro. This suggests potential applications in targeted cancer therapies.

Case Study 2: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with essential metabolic processes.

Metabolic Pathways

This compound is metabolized through several pathways:

  • Covalent Modification : It forms adducts with nucleophilic amino acids in proteins.
  • Degradation Products : The stability and degradation of the compound influence its long-term effects on cellular functions.

Transport and Distribution

Understanding the transport mechanisms of this compound is crucial for assessing its bioavailability:

  • Transporters : The compound interacts with specific transport proteins that facilitate its entry into cells.
  • Subcellular Localization : Its localization within cellular compartments affects its biological activity and interactions with target biomolecules.

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